Luteosporin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

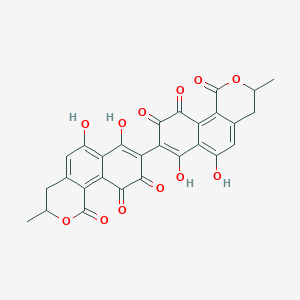

Luteosporin is a yellow granular crystal belonging to the polycyclic flavonoid plant secondary metabolites. It is widely found in Medlar (Lycium chinense) and medlar leaves . This compound has been isolated from fermentations of Penicillium chermesinum and is known for its inhibitory effects on porcine pancreatic phospholipase A2 (PLA2) .

Preparation Methods

Luteosporin can be synthesized through various methods. One common approach involves the fermentation of Penicillium chermesinum. The fermentation process includes the isolation and purification of the compound from the culture broth . Industrial production methods typically involve large-scale fermentation processes, followed by extraction and purification steps to obtain high-purity this compound.

Chemical Reactions Analysis

Luteosporin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. It is a weakly acidic compound that is water-soluble at pH 7 and has a melting point greater than 300°C . Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Luteosporin has a wide range of scientific research applications. It is used in chemistry for studying the inhibition of phospholipase A2, an enzyme involved in the hydrolysis of fatty acid ester bonds . In biology, this compound is studied for its potential antimicrobial and cytotoxic activities . In medicine, it is explored for its anti-inflammatory properties due to its ability to inhibit the production of prostaglandins and leukotrienes . Additionally, this compound has applications in the food and textile industries as a natural pigment .

Mechanism of Action

The mechanism of action of luteosporin involves the inhibition of phospholipase A2 (PLA2). This enzyme catalyzes the hydrolysis of fatty acid ester bonds at the 2-position of 1,2-diacyl-sn-phosphoglycerides, leading to the production of arachidonic acid, which is a precursor for prostaglandins and leukotrienes . By inhibiting PLA2, this compound reduces the production of these inflammatory mediators, thereby exerting its anti-inflammatory effects.

Comparison with Similar Compounds

Luteosporin is similar to other quinone compounds such as aflatoxin B1, sterigmatocystin, and luteoskyrin . it is unique in its specific inhibitory effects on porcine pancreatic phospholipase A2 . Other similar compounds include plastatin, which also inhibits PLA2 but with different potency and specificity . The uniqueness of this compound lies in its specific structure and the biological activities it exhibits.

Properties

Molecular Formula |

C28H18O12 |

|---|---|

Molecular Weight |

546.4 g/mol |

IUPAC Name |

8-(6,7-dihydroxy-3-methyl-1,9,10-trioxo-3,4-dihydrobenzo[h]isochromen-8-yl)-6,7-dihydroxy-3-methyl-3,4-dihydrobenzo[h]isochromene-1,9,10-trione |

InChI |

InChI=1S/C28H18O12/c1-7-3-9-5-11(29)15-17(13(9)27(37)39-7)23(33)25(35)19(21(15)31)20-22(32)16-12(30)6-10-4-8(2)40-28(38)14(10)18(16)24(34)26(20)36/h5-8,29-32H,3-4H2,1-2H3 |

InChI Key |

LRSMMSOKJBQFJZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC2=CC(=C3C(=C2C(=O)O1)C(=O)C(=O)C(=C3O)C4=C(C5=C(C=C6CC(OC(=O)C6=C5C(=O)C4=O)C)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzene, 1-(chloromethyl)-3-[(2-methoxyethoxy)methoxy]-](/img/structure/B14803957.png)

![2-(2,4-dibromophenoxy)-N'-[(2E)-4-methylpentan-2-ylidene]acetohydrazide](/img/structure/B14803959.png)

![N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-4-methoxy-2-nitroaniline](/img/structure/B14803970.png)

![N-benzyl-4-(2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]carbamothioyl}hydrazinyl)-4-oxobutanamide](/img/structure/B14804020.png)

![(2R,13R,14R,20S)-19-(furan-3-yl)-11-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-10-ene-5,12,17-trione](/img/structure/B14804042.png)